molecular formula C11H6N2O2 B3352283 1h-Naphtho[2,3-d]imidazole-4,9-dione CAS No. 4496-30-4

1h-Naphtho[2,3-d]imidazole-4,9-dione

Cat. No.: B3352283
CAS No.: 4496-30-4
M. Wt: 198.18 g/mol
InChI Key: ABVGDXLCJRFCOD-UHFFFAOYSA-N
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Description

1H-Naphtho[2,3-d]imidazole-4,9-dione is a heterocyclic compound that features a fused naphthoquinone and imidazole ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Naphtho[2,3-d]imidazole-4,9-dione can be synthesized through the reaction of 2,3-diaminonaphthoquinone with various aldehydes. This reaction typically involves a Schiff base condensation, forming the imidazole ring in situ . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the condensation process .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production, involving similar reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1H-Naphtho[2,3-d]imidazole-4,9-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted and functionalized derivatives of this compound, which can exhibit different biological activities .

Mechanism of Action

The mechanism of action of 1H-Naphtho[2,3-d]imidazole-4,9-dione involves its interaction with cellular targets, leading to the inhibition of key enzymes and pathways involved in cell proliferation. The compound’s quinone moiety can undergo redox cycling, generating reactive oxygen species (ROS) that induce oxidative stress and apoptosis in cancer cells . Additionally, the imidazole ring can interact with various biomolecules, further contributing to its biological activities .

Properties

IUPAC Name

1H-benzo[f]benzimidazole-4,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6N2O2/c14-10-6-3-1-2-4-7(6)11(15)9-8(10)12-5-13-9/h1-5H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABVGDXLCJRFCOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)N=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00279956
Record name 1h-naphtho[2,3-d]imidazole-4,9-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00279956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4496-30-4
Record name MLS000737473
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14771
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1h-naphtho[2,3-d]imidazole-4,9-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00279956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1h-Naphtho[2,3-d]imidazole-4,9-dione
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1h-Naphtho[2,3-d]imidazole-4,9-dione
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Reactant of Route 5
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Reactant of Route 6
1h-Naphtho[2,3-d]imidazole-4,9-dione

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